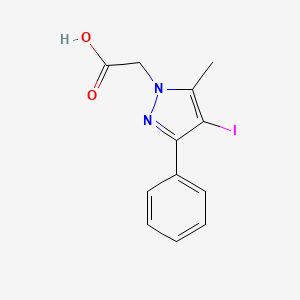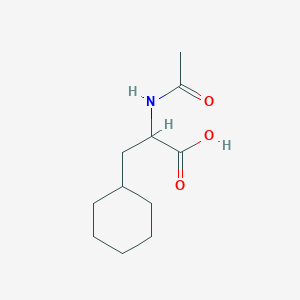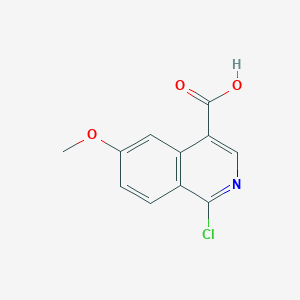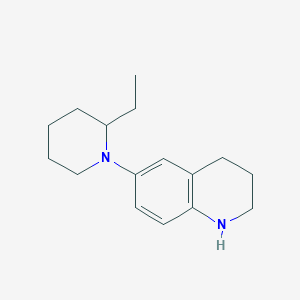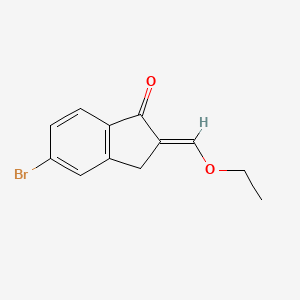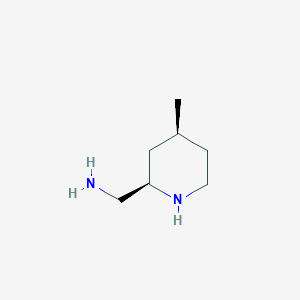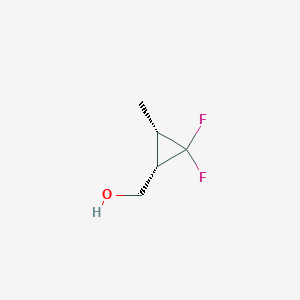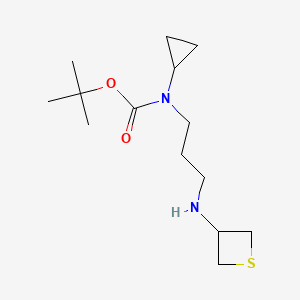
tert-Butyl cyclopropyl(3-(thietan-3-ylamino)propyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl cyclopropyl(3-(thietan-3-ylamino)propyl)carbamate is a complex organic compound that features a tert-butyl group, a cyclopropyl ring, and a thietan-3-ylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl cyclopropyl(3-(thietan-3-ylamino)propyl)carbamate typically involves multiple steps, starting from commercially available precursors. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl cyclopropyl(3-(thietan-3-ylamino)propyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
tert-Butyl cyclopropyl(3-(thietan-3-ylamino)propyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of tert-Butyl cyclopropyl(3-(thietan-3-ylamino)propyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (3-hydroxypropyl)carbamate
- tert-Butyl (3-aminopropyl)carbamate
- tert-Butyl (3-chloropropyl)cyclopropyl carbamate
Uniqueness
tert-Butyl cyclopropyl(3-(thietan-3-ylamino)propyl)carbamate is unique due to the presence of the thietan-3-ylamino group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group .
Eigenschaften
Molekularformel |
C14H26N2O2S |
|---|---|
Molekulargewicht |
286.44 g/mol |
IUPAC-Name |
tert-butyl N-cyclopropyl-N-[3-(thietan-3-ylamino)propyl]carbamate |
InChI |
InChI=1S/C14H26N2O2S/c1-14(2,3)18-13(17)16(12-5-6-12)8-4-7-15-11-9-19-10-11/h11-12,15H,4-10H2,1-3H3 |
InChI-Schlüssel |
RSLVLHCVPQBPHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(CCCNC1CSC1)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


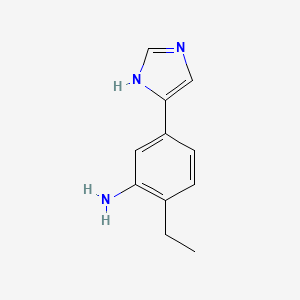
![tert-Butyl 7-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13339253.png)
![6-Fluoro-2-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B13339259.png)

